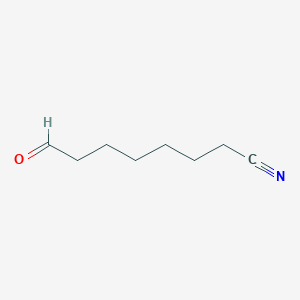

7-Cyanoheptanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13050-09-4 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

8-oxooctanenitrile |

InChI |

InChI=1S/C8H13NO/c9-7-5-3-1-2-4-6-8-10/h8H,1-6H2 |

InChI Key |

GPIYCUTWSGJWLF-UHFFFAOYSA-N |

SMILES |

C(CCCC#N)CCC=O |

Canonical SMILES |

C(CCCC#N)CCC=O |

Origin of Product |

United States |

Historical Context of ω Cyanoaldehydes in Chemical Synthesis

The utility of compounds containing a cyano group (nitrile) has been recognized in organic synthesis for well over a century. Nitriles are valuable precursors to a wide array of functional groups, including amines, carboxylic acids, and ketones. The introduction of a second, different functional group elsewhere in the carbon chain, as seen in ω-cyanoaldehydes, creates a class of molecules with enhanced synthetic potential.

Historically, ω-cyanoaldehydes were not readily accessible through simple synthetic routes. scribd.comorgsyn.org Their appeal lies in the orthogonal reactivity of the terminal functional groups—the aldehyde and the nitrile—which are in different oxidation states. scribd.comorgsyn.orgorgsyn.org This structural feature allows chemists to perform reactions on one end of the molecule while leaving the other end intact for subsequent transformations, a key strategy in the efficient synthesis of complex target molecules. scribd.comorgsyn.orgorgsyn.org The development of methods to synthesize these compounds, such as the procedure for 7-cyanoheptanal published in Organic Syntheses, marked a significant advancement, providing broader access to these useful intermediates. orgsyn.orgorgsyn.org

Significance of Multifunctional Building Blocks in Complex Molecule Synthesis

Modern organic synthesis heavily relies on the use of "building blocks," which are molecular entities used as foundational units for constructing more complex structures. hilarispublisher.com Multifunctional building blocks, molecules possessing two or more distinct reactive sites, are particularly prized. acs.orgresearchgate.netnih.gov These compounds enable chemists to forge multiple chemical bonds and introduce several functional groups in a controlled and predictable manner, often leading to more efficient and convergent synthetic pathways. nih.govmsu.edu

Overview of Research Trajectories for 7 Cyanoheptanal

Established Synthetic Pathways and Mechanistic Insights

The generation of this compound is most prominently achieved through ring-opening reactions of eight-membered cyclic precursors. These methods are valued for their efficiency and the general applicability to a range of ω-cyanoaldehydes from corresponding cycloolefins. orgsyn.orgscribd.com

Beckmann Cleavage Approaches to ω-Cyanoaldehydes

A highly effective and well-documented route to this compound involves a Beckmann-type fragmentation of a substituted cyclooctanone (B32682) oxime. orgsyn.orgorgsyn.org This reaction, more accurately termed a Beckmann fission or cleavage, differs from the classical Beckmann rearrangement which produces lactams from cyclic oximes. wikipedia.orgnih.gov The presence of an α-substituent capable of stabilizing a carbocation promotes fragmentation over rearrangement. wikipedia.org

The cornerstone of this pathway is the Beckmann fission of 2-methoxycyclooctanone oxime. orgsyn.org The reaction is typically promoted by phosphorus pentachloride in an ethereal solvent at low temperatures. orgsyn.org The crude 2-methoxycyclooctanone oxime is treated with a suspension of phosphorus pentachloride, leading to the cleavage of the C1-C2 bond of the cyclooctane (B165968) ring to form this compound. orgsyn.org This specific procedure has been shown to produce the target aldehyde in high yield. orgsyn.orgorgsyn.org An alternative reagent for this fission reaction is thionyl chloride. orgsyn.orgorgsyn.org

The process begins with the conversion of crude 2-chlorocyclooctanone oxime hydrochloride to 2-methoxycyclooctanone oxime. orgsyn.org This is efficiently achieved by reacting the chloro-oxime with methanol (B129727) in the presence of triethylamine. orgsyn.orgorgsyn.org This method is favored as the resulting crude methoxy-oxime can be used directly in the subsequent Beckmann fission step without needing further purification. orgsyn.orgorgsyn.org

Table 1: Synthesis of this compound via Beckmann Fission

| Step | Precursor | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Chlorocyclooctanone oxime hydrochloride | Methanol, Triethylamine | 2-Methoxycyclooctanone oxime | Not isolated |

| 2 | 2-Methoxycyclooctanone oxime | Phosphorus pentachloride, Ether | This compound | 85.2% |

Data sourced from Organic Syntheses procedure. orgsyn.orgorgsyn.org

While various α-substituted cyclooctanone oximes can undergo Beckmann cleavage, the choice of substituent significantly impacts the reaction's efficacy. Detailed studies and established procedures indicate that the synthesis starting from 2-methoxycyclooctanone oxime is superior to methods that utilize other precursors like 2-alkylamino- or 2-ethylthiocyclooctanone oxime in the cleavage step. orgsyn.orgscribd.comorgsyn.org The methoxy (B1213986) group provides a favorable balance of electronic properties to facilitate the fragmentation pathway efficiently, leading to higher and more reliable yields of this compound. orgsyn.orgscribd.com

The entire synthetic sequence originates from a readily available cycloolefin, cyclooctene. The key precursor, 2-chlorocyclooctanone oxime hydrochloride, is synthesized by the reaction of cyclooctene with nitrosyl chloride (NOCl) in the presence of excess hydrogen chloride gas. orgsyn.org Nitrosyl chloride is a potent electrophile that adds across the double bond of alkenes to yield α-chloro oximes. wikipedia.orgarkat-usa.org The addition reaction follows the Markovnikov rule. wikipedia.org

In this specific synthesis, a solution of cyclooctene in trichloroethylene (B50587) is cooled and treated with nitrosyl chloride and a stream of hydrogen chloride gas, maintaining a temperature between 5–10°C. orgsyn.orgorgsyn.org This process yields crude 2-chlorocyclooctanone oxime hydrochloride in nearly quantitative amounts, which is then used to generate the methoxy derivative as described previously. orgsyn.org The careful control of NOCl addition is critical, as a rapid rate can decrease the yield of the desired α-chlorooxime. orgsyn.orgorgsyn.org

Comparative Analysis of Precursor Oxime Modifications (e.g., 2-alkylamino- or 2-ethylthiocyclooctanone oxime)

Alternative and Complementary Synthetic Strategies

Beyond the Beckmann fission pathway, other methods focusing on the direct cleavage of carbon-carbon double bonds in cycloolefins have been explored for generating ω-cyanoaldehydes.

Research has been conducted into the direct oxidative cleavage of the carbon-carbon double bond of cycloolefins to produce ω-cyanoaldehydes. acs.org This approach offers a more direct route by avoiding the multi-step preparation of a substituted oxime precursor. Such strategies often employ specific catalytic systems to break the C=C bond and introduce the desired functionalities at both ends of the resulting linear alkyl chain. nih.govorganic-chemistry.orgnih.gov For instance, oxidative cleavage of cyclic olefins can be achieved with reagents like hydrogen peroxide in the presence of a heteropolyacid catalyst to yield dicarboxylic acids, demonstrating the viability of C=C bond scission in these ring systems. nih.gov The development of a method that directly yields a cyano-aldehyde from a cycloolefin represents a significant synthetic simplification. acs.org

Development of Novel Routes for Unhindered ω-Cyanoaldehyde Accessibility

ω-Cyanoaldehydes, such as this compound, are valuable synthetic intermediates because they possess two distinct functional groups—a nitrile and an aldehyde—at different oxidation states. scribd.comorgsyn.org This structural feature allows for selective modification and elaboration, making them useful in the synthesis of more complex molecules. scribd.comorgsyn.org However, ω-cyanoaldehydes are not readily accessible through many conventional synthetic pathways. scribd.comorgsyn.org

A significant route developed for the synthesis of this compound starts from 2-methoxycyclooctanone oxime. orgsyn.orgorgsyn.org This procedure is considered superior to earlier modifications that utilized 2-alkylamino- or 2-ethylthiocyclooctanone oxime. scribd.comorgsyn.org The core of this synthesis involves a Beckmann fission of the oxime. This general methodology has proven applicable for creating a variety of ω-cyanoaldehydes from corresponding cycloolefins, addressing the challenge of their limited accessibility. orgsyn.orgorgsyn.org

The process involves the following key transformations:

Step A: Conversion of 2-chlorocyclooctanone oxime hydrochloride to 2-methoxycyclooctanone oxime using methanol and triethylamine. orgsyn.org

Step B: The crucial Beckmann fission of the crude 2-methoxycyclooctanone oxime using phosphorus pentachloride in absolute ether. orgsyn.orgorgsyn.org This step cleaves the cyclic precursor to form the linear this compound.

This established procedure provides a reliable pathway to unhindered ω-cyanoaldehydes, overcoming previous synthetic hurdles.

Innovations in this compound Synthesis

Recent advancements in synthetic organic chemistry have opened new avenues for the formation of complex molecules like this compound. These innovations focus on improving efficiency, selectivity, and sustainability.

Catalytic Systems in ω-Cyanoaldehyde Formation

Modern synthetic methods increasingly rely on catalytic systems to achieve high selectivity and yield. While the established synthesis of this compound relies on a stoichiometric reagent (phosphorus pentachloride) for the key cleavage step, research into related transformations suggests the potential for catalytic approaches. orgsyn.orgorgsyn.org For instance, patents have described methods for producing ω-cyanoaldehyde compounds using catalytic systems to achieve high selectivity. google.com

Transition-metal catalysis, particularly with palladium, rhodium, or nickel, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Catalytic methods are being developed for various transformations that could theoretically be applied to precursors of ω-cyanoaldehydes. researchgate.netscispace.com These include:

Palladium(II)-catalyzed cascade reactions: These have been used to synthesize complex heterocyclic structures from precursors containing both ene-ynes and cyano/aldehyde groups. researchgate.net

Rhodium(III)-catalyzed C-H activation: This strategy allows for the selective functionalization of C-H bonds, which could be a future pathway for introducing functionality to a hydrocarbon chain. researchgate.net

Nickel-catalyzed hydroboration and carboboration: These methods use directing groups to achieve high regioselectivity in the functionalization of internal alkynes, which could be precursors to the aldehyde or nitrile group. researchgate.net

The application of such catalytic systems directly to the synthesis of this compound represents a frontier for innovation, aiming to replace stoichiometric reagents with more efficient and selective catalytic alternatives. yale.edu

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods are emerging as powerful, sustainable tools in organic synthesis, often enabling new reactivities. nih.govnih.gov

Photochemical synthesis utilizes light to access electronically excited states of molecules, promoting reactions that are often difficult to achieve through thermal methods. nih.gov Photobiocatalysis, which merges light-driven processes with the high selectivity of enzymes, is a particularly promising area. nih.gov For example, photo-assisted enzymatic decarboxylation has been used to synthesize ω-alkenols from ω-hydroxyl fatty acids, a transformation that highlights the potential for selective functionalization at the end of a carbon chain. nih.gov

Electrochemical synthesis uses electricity to drive chemical reactions, replacing conventional reagents with a sustainable and clean source of oxidizing or reducing power. rsc.org This approach is gaining traction for its potential to reduce waste and improve safety. rsc.orgrsc.org A notable application is the electrochemical C-H bond cyanation of imine derivatives, where acetonitrile (B52724) serves as the cyanation reagent under catalyst-free conditions. rsc.org This demonstrates a modern, reagent-less approach to forming nitrile groups that could be adapted for ω-cyanoaldehyde synthesis.

These advanced methods offer novel strategies for activating molecules and could lead to more direct and environmentally friendly routes for synthesizing this compound and other bifunctional compounds.

Green Chemistry Principles in this compound Production

Green chemistry is a framework for designing chemical processes that minimize the use and generation of hazardous substances. epa.govecoonline.com Its principles, such as solvent selection and atom economy, are critical for developing sustainable synthetic methods. yale.edunews-medical.net

Solvents are a major contributor to the waste generated in chemical manufacturing, often accounting for a significant portion of the total mass used in a process. acs.org Green chemistry emphasizes choosing safer solvents and minimizing their use. yale.eduepa.gov Solvents are typically categorized as preferred, usable, or undesirable based on their safety and environmental impact. ecoonline.comacs.org

The established synthesis of this compound utilizes several solvents: orgsyn.orgorgsyn.org

Methanol

Diethyl ether

Methylene (B1212753) chloride

An analysis of these solvents based on typical green chemistry selection guides reveals a mixed profile.

Solvent Sustainability Profile in this compound Synthesis

| Solvent Used | Typical Green Chemistry Classification | Rationale for Classification |

|---|---|---|

| Methanol | Usable / Sometimes Preferred | Bio-renewable potential but has some toxicity concerns. |

| Diethyl Ether | Usable / Sometimes Undesirable | High flammability and potential for peroxide formation. |

| Methylene Chloride | Undesirable | Suspected carcinogen and environmental pollutant. |

A green chemistry approach would focus on replacing undesirable solvents like methylene chloride with safer alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or redesigning the process to minimize the total volume of solvent required. ecoonline.comreddit.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org It provides a clear metric for waste reduction at the molecular level. epa.govacs.org The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org

A higher atom economy signifies a more efficient and less wasteful process. studymind.co.uk Addition and rearrangement reactions can achieve 100% atom economy, while substitution and elimination reactions are inherently less efficient. wikipedia.orgkccollege.ac.in

The key step in the synthesis of this compound is the Beckmann fission of 2-methoxycyclooctanone oxime. orgsyn.orgorgsyn.org

Reaction: C₉H₁₇NO₂ + PCl₅ → C₈H₁₃N + POCl₃ + HCl

Atom Economy Calculation for the Beckmann Fission Step

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Methoxycyclooctanone oxime | C₉H₁₇NO₂ | 171.24 | Reactant |

| Phosphorus pentachloride | PCl₅ | 208.24 | Reactant |

| This compound | C₈H₁₃N | 125.19 | Desired Product |

| Phosphoryl chloride | POCl₃ | 153.33 | By-product |

| Hydrogen chloride | HCl | 36.46 | By-product |

Calculation:

Total Mass of Reactants = 171.24 g/mol + 208.24 g/mol = 379.48 g/mol

Mass of Desired Product = 125.19 g/mol

% Atom Economy = (125.19 / 379.48) x 100 ≈ 33.0%

This calculation demonstrates that a significant portion of the reactant mass (67.0%) is converted into by-products (waste), highlighting a key area for improvement. Future innovations would focus on developing catalytic or rearrangement-based pathways that inherently possess a higher atom economy, thereby reducing waste and aligning the production of this compound with green chemistry principles. yale.eduacs.org

Sustainable Feedstock Utilization for Cyanoaldehyde Precursors

The pursuit of greener chemical processes has led to the exploration of biomass-derived starting materials for the synthesis of valuable compounds like this compound. A prominent and viable pathway involves the use of castor oil, a renewable and non-edible feedstock, which positions it as an attractive alternative to traditional petroleum-based routes.

The key to producing this compound from a sustainable source lies in the generation of a crucial intermediate: heptaldehyde. Castor oil, primarily composed of triglycerides of ricinoleic acid, can be processed to yield this C7 aldehyde. The process typically involves the pyrolysis of methyl ricinoleate (B1264116), which is obtained from the methanolysis of castor oil. This thermal cracking step cleaves the ricinoleate molecule to produce heptaldehyde and undecylenic acid.

Once heptaldehyde is obtained from this renewable source, the subsequent challenge is its conversion to this compound. Modern synthetic chemistry offers advanced, cleaner methods for this transformation, moving away from the use of highly toxic cyanides. A particularly promising approach is the use of biocatalysis.

Recent research has highlighted the efficacy of a chemoenzymatic cascade that is both cyanide-free and operates under mild conditions. chemistryviews.orgtugraz.at This process involves two main enzymatic steps. First, the aldehyde is converted into an aldoxime. Subsequently, an enzyme known as aldoxime dehydratase is employed to facilitate the dehydration of the aldoxime, yielding the corresponding nitrile. chemistryviews.orgresearchgate.netmdpi.com This biocatalytic route is not only safer but also more energy-efficient and produces less hazardous waste compared to conventional chemical syntheses. tugraz.at

This integrated approach, starting from a renewable feedstock like castor oil and employing a biocatalytic step for the final conversion, represents a significant advancement in the sustainable production of this compound.

Table 1: Key Compounds in the Sustainable Synthesis of this compound

| Compound Name | Role in Synthesis | Source/Method of Production |

| Castor Oil | Sustainable Feedstock | Extracted from castor beans |

| Methyl Ricinoleate | Intermediate | Methanolysis of castor oil |

| Heptaldehyde | Precursor to this compound | Pyrolysis of methyl ricinoleate |

| Heptaldoxime | Intermediate in biocatalytic conversion | Reaction of heptaldehyde with hydroxylamine |

| This compound | Target Compound | Biocatalytic dehydration of heptaldoxime |

Nitrile Moiety Transformations

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group, although generally a poorer dipolarophile than carbon-carbon multiple bonds, can participate in cycloaddition reactions, particularly with 1,3-dipoles like nitrile oxides. ijpcbs.com The cycloaddition of nitrile oxides to the cyano group of a molecule like this compound would theoretically yield 1,2,4-oxadiazoline derivatives. However, in substrates containing both a C=C double bond and a C≡N triple bond, the reaction with nitrile oxides often favors the alkene, forming a cyano-substituted 2-isoxazoline. ijpcbs.com For the C≡N bond to effectively compete as a dipolarophile, the reactivity of the competing functional group, in this case, the aldehyde, would need to be attenuated, or the nitrile group's reactivity enhanced. ijpcbs.com

The generation of nitrile oxides in situ from aldoximes is a common strategy for these cycloaddition reactions. ijpcbs.com These reactions can lead to a diverse range of five-membered heterocyclic compounds. ijpcbs.com While specific examples detailing the cycloaddition to this compound itself are not prevalent in the readily available literature, the general principles of 1,3-dipolar cycloaddition reactions provide a framework for predicting its behavior. novapublishers.commdpi.com The synthesis of isoxazoles from the reaction of nitrile oxides with alkynes is a well-established transformation. ijpcbs.comuchicago.edu

Applications of 7 Cyanoheptanal As a Versatile Synthetic Intermediate

Role in Complex Natural Product Total Synthesis

The dual functionality of 7-cyanoheptanal provides a strategic advantage in the convergent synthesis of complex natural products, where different fragments of a target molecule are synthesized separately before being joined.

This compound has been historically significant as a key starting material in the total synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds. acs.orgacs.org Its structure contains the requisite seven-carbon chain needed for the "upper" side chain of classical prostaglandins like those in the PGE1 and PGF1 series.

In seminal work on prostaglandin (B15479496) synthesis, the aldehyde group of this compound is typically used to introduce the upper side chain via a Wittig reaction or a similar olefination process. caltech.edu For example, a common strategy involves reacting this compound with a phosphorane to form an α,β-unsaturated ester. caltech.edu This reaction establishes the carbon framework of the upper chain and introduces a double bond at the correct position. The nitrile group serves as a stable precursor to the carboxylic acid functionality found in the final prostaglandin structure. This nitrile can be carried through multiple synthetic steps and later hydrolyzed to the corresponding carboxylic acid under appropriate conditions.

One notable approach utilized readily available this compound as a substrate in a Wittig reaction, which produced a mixture of geometrical isomers of an unsaturated cyano ester. caltech.edu This intermediate is a crucial component for constructing the full prostaglandin skeleton. caltech.edu The synthesis of various prostaglandin-like molecules has also relied on nitrile-containing intermediates derived from similar starting materials. google.mg

| Reaction Type | Reactant with this compound | Intermediate Product | Relevance to Prostaglandin Synthesis |

| Wittig Reaction | Substituted phosphorane | α,β-Unsaturated cyano ester | Forms the C7 upper side chain of the prostaglandin skeleton. caltech.edu |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 7-Oxoheptanoic acid derivative | Converts the nitrile to the required carboxylic acid function. |

The distinct reactivity of the aldehyde and nitrile groups makes this compound an adept building block for a variety of cyclic structures. rsc.orgambeed.com Heterocyclic compounds, in particular, are prevalent in pharmacologically active molecules.

The aldehyde can undergo reactions such as reductive amination, condensation, or addition of organometallic reagents, while the nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloadditions. For example, intramolecular reactions between derivatives of the two functional groups can lead to the formation of nitrogen-containing heterocyles. A hypothetical route could involve the conversion of the aldehyde to an amino group and the nitrile to a carboxylic acid, setting the stage for an intramolecular amidation to form a large-ring lactam, a type of macrocycle.

Alternatively, the aldehyde can be used to introduce a side chain containing a terminal alkene. The nitrile can be reduced to an amine, which is then protected and subsequently bears another alkene-terminated chain. The resulting diene is a perfect substrate for Ring-Closing Metathesis (RCM) to form nitrogen-containing heterocycles. rsc.org

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and this compound can be a substrate in key asymmetric transformations. snnu.edu.cnnih.gov Organocatalysis, in particular, has emerged as a powerful tool for creating chiral molecules from simple precursors. rsc.orgmdpi.combeilstein-journals.org

The aldehyde functionality is a prime handle for creating a new stereocenter. Asymmetric additions to the aldehyde, such as aldol (B89426) reactions, allylation, or cyanohydrin formation catalyzed by chiral catalysts, can set the stereochemistry at the carbon adjacent to the carbonyl. For instance, a chiral phosphoric acid could catalyze the enantioselective addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to the aldehyde of this compound, establishing a chiral center with high enantiomeric excess. beilstein-journals.org

Furthermore, the prochiral aldehyde can be reduced asymmetrically to a chiral alcohol using chiral reducing agents or transfer hydrogenation catalysts. This resulting chiral alcohol can then direct subsequent transformations on other parts of the molecule. While specific examples starting directly from this compound are specialized, the methodologies for asymmetric synthesis involving aliphatic aldehydes are well-established and directly applicable. snnu.edu.cnnih.gov

| Asymmetric Reaction | Functional Group Targeted | Potential Chiral Product | Catalyst Type |

| Aldol Reaction | Aldehyde | Chiral β-hydroxy nitrile | Chiral Organocatalyst (e.g., Proline) |

| Allylation | Aldehyde | Chiral homoallylic alcohol nitrile | Chiral Lewis Acid or Boron Reagent |

| Reduction | Aldehyde | Chiral 7-cyanoheptanol | Asymmetric Transfer Hydrogenation Catalyst |

| Paal-Knorr Reaction | Derivatives | Axially chiral arylpyrroles | Chiral Phosphoric Acid nih.govmdpi.com |

Building Block for Macrocyclic and Heterocyclic Systems

Construction of Advanced Organic Scaffolds

Beyond natural products, this compound is used to create novel organic frameworks with tailored properties, leveraging its capacity to form both linear and cyclic systems.

This compound itself is a polyfunctional linear aliphatic chain. Its true utility lies in using its two functional groups as orthogonal handles to build more complex, highly functionalized acyclic structures. The aldehyde is a site for carbon-carbon bond formation, allowing for the extension of the carbon skeleton. Reactions like the Grignard, Wittig, or aldol condensation introduce new functional groups and branching points.

For example, an aldol condensation with a ketone extends the chain and introduces a β-hydroxy ketone moiety. The nitrile group, being relatively unreactive under these conditions, remains intact for later elaboration. It can subsequently be converted into an amine, carboxylic acid, or even a tetrazole ring, thereby introducing diverse functionalities at the other end of the molecule. This step-wise elaboration allows for the controlled construction of complex aliphatic chains with precisely placed functional groups.

Ring-closing metathesis (RCM) has become a powerful method for forming carbon-carbon double bonds within a ring structure, and it is particularly effective for creating 5-, 6-, and 7-membered rings. harvard.eduwikipedia.org this compound is an excellent starting point for creating the necessary diene precursors for RCM.

A typical strategy involves two separate olefination reactions. First, the aldehyde group of this compound can be subjected to a Wittig reaction with an allyl-containing phosphorane to install a terminal alkene. The nitrile group can then be reduced to a primary amine, which is subsequently acylated or alkylated with a reagent also containing a terminal alkene (e.g., allyl bromide). The resulting diallylic amide or amine is an ideal substrate for RCM. Upon exposure to a ruthenium-based catalyst (like a Grubbs or Hoveyda-Grubbs catalyst), the molecule undergoes intramolecular cyclization, expelling ethylene (B1197577) gas and forming an unsaturated nitrogen heterocycle. harvard.edunih.gov This strategy provides access to valuable scaffolds like tetrahydropyridines and other related heterocycles. nih.gov Other cyclization strategies, such as those promoted by Lewis acids involving carbonyl-olefin metathesis, can also be envisioned starting from derivatives of this compound. mdpi.com

| Cyclization Strategy | Required Precursor from this compound | Catalyst/Reagent | Product Type |

| Ring-Closing Metathesis (RCM) | Acyclic diene (e.g., diallylamine (B93489) derivative) | Grubbs or Hoveyda-Grubbs Catalyst | Unsaturated N-heterocycle wikipedia.orgnih.gov |

| Carbonyl-Olefin Metathesis | Olefinic ketone/aldehyde | Schrock or Tebbe-type reagents | Cycloalkene mdpi.com |

| Intramolecular Aldol Condensation | Diketone (via modification of both ends) | Acid or Base | Cyclopentenone or cyclohexenone derivative |

Advanced Spectroscopic and Mechanistic Elucidation of 7 Cyanoheptanal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 7-cyanoheptanal. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule. youtube.comuobasrah.edu.iq

For this compound, the ¹H NMR spectrum provides characteristic signals for the aldehyde proton, the methylene (B1212753) protons adjacent to the nitrile and carbonyl groups, and the intervening methylene chain. The aldehyde proton (CHO) typically appears as a triplet at a distinct downfield chemical shift due to the deshielding effect of the carbonyl group. The protons on the carbon adjacent to the electron-withdrawing nitrile group (CH₂CN) also show a characteristic triplet. The remaining methylene groups along the aliphatic chain produce a complex multiplet in the upfield region. msu.edu

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. youtube.com The spectrum of this compound would show distinct resonances for the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the six methylene carbons (CH₂) of the heptane (B126788) chain. The chemical shifts of the carbonyl and nitrile carbons are particularly diagnostic, appearing far downfield. msu.eduhmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on standard chemical shift values and coupling patterns for similar functional groups. msu.edusigmaaldrich.com Experimental values may vary slightly based on solvent and concentration.

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon-13 NMR) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~9.77 | t | H-1 (CHO) | ~202.5 | C-1 (CHO) |

| ~2.42 | td | H-2 (CH₂CHO) | ~119.8 | C-7 (CN) |

| ~2.34 | t | H-6 (CH₂CN) | ~43.8 | C-2 |

| ~1.65 | m | H-3 | ~28.8 | C-5 |

| ~1.45 | m | H-5 | ~28.4 | C-4 |

| ~1.38 | m | H-4 | ~25.3 | C-3 |

| ~17.1 | C-6 |

Infrared and Raman Spectroscopic Studies for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing its molecular vibrations. mdpi.comhoriba.com For this compound, these methods are highly effective for identifying the characteristic nitrile and aldehyde groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is dominated by two strong, diagnostic absorption bands:

C=O Stretch: A very strong and sharp band appears in the region of 1730-1720 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group. vscht.cz

C≡N Stretch: A medium-intensity, sharp band is observed around 2250-2240 cm⁻¹ which is characteristic of the nitrile functional group.

C-H Stretches: The aldehyde C-H stretch shows one or two moderate bands around 2830 cm⁻¹ and 2720 cm⁻¹. vscht.cz The aliphatic C-H stretching vibrations from the methylene groups appear as strong bands just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary light-scattering technique. horiba.com While the carbonyl (C=O) stretch is often weaker in Raman spectra compared to IR, the nitrile (C≡N) stretch provides a strong and easily identifiable signal, as the triple bond involves a significant change in polarizability. morana-rtd.com This makes Raman spectroscopy particularly useful for confirming the presence of the nitrile group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | IR / Raman | 2940 - 2860 | Strong (IR) |

| Aldehyde C-H Stretch | IR | 2830 / 2720 | Medium |

| Nitrile (C≡N) Stretch | IR / Raman | 2250 - 2240 | Medium (IR), Strong (Raman) |

| Carbonyl (C=O) Stretch | IR | 1730 - 1720 | Strong (IR) |

| CH₂ Bend (Scissoring) | IR | ~1465 | Medium |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) reveals the molecule's molecular weight. savemyexams.com

The molecular ion of this compound (C₈H₁₃NO) has a calculated molecular weight of approximately 139.19 g/mol . High-resolution mass spectrometry can confirm the elemental formula by providing a highly accurate mass measurement.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. tutorchase.comyoutube.com The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain.

Loss of small molecules: Cleavage leading to the loss of stable neutral molecules like H₂O, CO, or HCN. savemyexams.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 139 | [C₈H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₇H₁₃N]⁺• | Loss of CO |

| 110 | [C₈H₁₂O]⁺• | Loss of HCN |

| 96 | [C₆H₁₀N]⁺ | Cleavage at C2-C3 bond |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various cleavage patterns |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides exact bond lengths, bond angles, and conformational details. Since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray crystallography. scribd.com

However, the technique is invaluable for determining the structure of solid derivatives of this compound. A common practice is to convert a liquid compound into a stable, crystalline derivative. For aldehydes, a 2,4-dinitrophenylhydrazone is a classic example of such a derivative, which is typically a solid and readily crystallizes. scribd.com

Reaction Pathway Elucidation through Kinetic and Spectroscopic Monitoring

Understanding the pathway and rate of a chemical reaction is crucial for process optimization. The synthesis of this compound, for instance from the Beckmann fission of 2-methoxycyclooctanone oxime, can be studied using kinetic and spectroscopic monitoring. scribd.comorgsyn.org

Kinetic Monitoring: Reaction kinetics, the study of reaction rates, can be followed by taking samples from the reaction mixture at different time intervals and analyzing the concentration of reactants, intermediates, and products. nih.govfraunhofer.de This data helps in determining the rate law and proposing a reaction mechanism.

Spectroscopic Monitoring: Modern spectroscopic techniques allow for in situ (in the reaction vessel) or real-time monitoring of a reaction's progress.

NMR Spectroscopy: By setting up the reaction directly in an NMR tube (if conditions permit) or by rapidly analyzing aliquots, one can track the disappearance of signals corresponding to the starting material (e.g., 2-methoxycyclooctanone oxime) and the appearance and growth of new signals corresponding to the this compound product.

IR Spectroscopy: An IR probe can be inserted directly into the reaction vessel. This would allow for continuous monitoring of the characteristic C=O and C≡N stretching bands of the this compound product as it forms, providing real-time kinetic data.

By combining these methods, a detailed picture of the reaction pathway emerges, identifying the rate-determining step and any transient intermediates, leading to a more complete mechanistic understanding of the synthesis. nih.gov

Theoretical and Computational Chemistry Studies on 7 Cyanoheptanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, orbital energies, and molecular properties, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of the size of 7-Cyanoheptanal.

A DFT study on this compound would typically involve geometry optimization to find the lowest energy structure. From a single-point energy calculation on the optimized geometry, a variety of electronic properties can be determined. Key applications would include:

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO would likely be localized around the aldehyde oxygen, indicating its role as a nucleophilic center, while the LUMO would be centered on the carbonyl carbon, identifying it as the primary electrophilic site for nucleophilic attack. The nitrile group would also present a distinct electronic environment. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. rsc.org

Molecular Electrostatic Potential (MEP) Mapping : An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, this would show regions of negative potential (electron-rich) around the oxygen and nitrogen atoms, and regions of positive potential (electron-poor) near the aldehyde and nitrile carbons and the aldehydic proton. This provides a clear guide for predicting sites of electrophilic and nucleophilic attack.

DFT calculations on related bifunctional molecules have successfully explained experimentally observed selectivity in reactions. sci-hub.se A similar study on this compound would provide a foundational understanding of its electronic properties and reactivity patterns.

Ab Initio Methods for Mechanistic Investigations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, especially for reaction mechanisms.

For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to:

Map Reaction Pathways : By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a specific reaction can be constructed. For example, the mechanism of a Wittig reaction at the aldehyde terminus or the hydrolysis of the nitrile group could be investigated. researchgate.net

Characterize Transition States : Locating and characterizing the transition state (a first-order saddle point on the potential energy surface) is crucial for understanding the kinetics of a reaction. wikipedia.org Frequency calculations on a proposed transition state structure must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This would allow for the calculation of the activation energy barrier, providing insight into the reaction rate. Studies on aldehyde reactions have used ab initio calculations to validate proposed mechanisms and understand the role of catalysts. nih.govscielo.br

Investigate Thermochemistry : Ab initio methods can be used to calculate accurate enthalpies of formation for this compound and its related radicals, which is fundamental data for understanding its stability and bond dissociation energies. acs.org

For example, a theoretical study on the reaction of aliphatic aldehydes with other atmospheric molecules used ab initio calculations to characterize the stationary points on the potential energy surface, elucidating the reaction mechanism. nih.gov A similar approach would be invaluable for understanding the detailed chemical transformations of this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and dynamic properties of flexible molecules like this compound over time.

Conformational Analysis and Stereochemical Predictions

The flexible seven-carbon chain of this compound can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The presence of polar functional groups at each end further influences its conformational preferences.

Potential Energy Surface (PES) Scanning : A systematic scan of the dihedral angles along the carbon backbone would reveal the various low-energy conformers (local minima on the PES). This would likely show that extended, anti-periplanar arrangements are energetically favored to minimize steric hindrance, but folded conformations stabilized by intramolecular dipole-dipole interactions between the aldehyde and nitrile groups might also exist.

Force Field-Based Methods : Molecular Mechanics (MM) force fields (like MM3 or GAFF) provide a computationally efficient way to explore the conformational space of large, flexible molecules. researchgate.netaip.org These methods can rapidly identify a set of low-energy conformers.

Quantum Mechanical Refinement : The geometries of the most stable conformers identified by MM methods would then typically be re-optimized using more accurate DFT or ab initio methods to obtain reliable relative energies and geometric parameters. univ-lille.fr

Such analyses are crucial because the reactivity of the molecule can be highly dependent on its conformation. For example, the accessibility of the aldehyde group to a bulky reagent might be restricted in certain folded conformers.

Transition State Analysis of Key Reactions

Transition state analysis bridges the gap between static quantum chemical calculations and dynamic reality. While quantum methods identify the structure and energy of a transition state, this analysis places it within the context of a reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation follows the reaction path downhill from a transition state, ensuring that it connects the desired reactants and products. This is a standard procedure to verify that a calculated transition state is correct for the reaction of interest.

Variational Transition State Theory (VTST) : For reactions with "flat" potential energy surfaces, where the transition state is not well-defined, VTST can provide more accurate rate constants by optimizing the location of the dividing surface between reactants and products. wikipedia.org

Zimmerman-Traxler Model for Aldol-Type Reactions : Should the enolate derived from this compound (by deprotonation alpha to the aldehyde) react with another aldehyde, computational analysis of the chair-like six-membered transition state could predict the resulting stereochemistry (syn vs. anti). masterorganicchemistry.com The model posits that bulky substituents prefer to occupy equatorial positions in the lowest-energy transition state.

Peptide aldehydes and nitriles are known to act as transition-state analog inhibitors for certain enzymes, and computational studies have been used to understand the stability of the adducts formed. pnas.orgnih.gov Similar principles could be applied to study reactions involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial role of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectra Prediction : DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can predict the nuclear magnetic shielding tensors for ¹H and ¹³C nuclei. researchgate.netacs.org These can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. acs.org For this compound, this would allow for the assignment of every peak in its experimental NMR spectrum. Furthermore, spin-spin coupling constants (J-couplings) can be calculated, providing valuable information about through-bond connectivity and dihedral angles. rsc.org Comparing calculated and experimental NMR data is a robust method for confirming molecular structure. nih.gov

Vibrational (IR and Raman) Spectra Prediction : The calculation of vibrational frequencies is a standard output of a geometry optimization followed by a frequency calculation in quantum chemistry programs. The resulting frequencies correspond to the normal modes of vibration (e.g., C=O stretch, C≡N stretch, C-H bends). These calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental infrared (IR) and Raman spectra. mdpi.com This allows for a detailed assignment of the experimental vibrational spectrum.

Validation : The ultimate test of a computational model is its ability to reproduce experimental results. For this compound, a study would involve calculating its NMR and IR spectra and comparing them directly with experimentally measured spectra. A good correlation would validate the chosen computational method (e.g., the specific DFT functional and basis set) and confirm the calculated geometric and electronic structure. rsc.orgaip.org

The table below illustrates the kind of data that would be generated in a comparative study of experimental versus computationally predicted spectroscopic values for this compound.

| Parameter | Experimental Value | Calculated Value (Example DFT Method) |

| ¹³C NMR (δ, ppm) | ||

| C1 (Aldehyde) | ~202 | Value from GIAO/DFT |

| C7 (Nitrile) | ~119 | Value from GIAO/DFT |

| IR Frequency (cm⁻¹) | ||

| ν(C=O) | ~1725 | Value from scaled DFT |

| ν(C≡N) | ~2245 | Value from scaled DFT |

| Note: Experimental values are typical for aliphatic aldehydes and nitriles. Calculated values would be the result of a specific computational study. |

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics and data-driven methodologies represent a modern frontier in chemical research, leveraging computational tools to analyze and model chemical information. mtu.edu These techniques are pivotal for systematically exploring the chemical space, predicting properties, and identifying potential applications for compounds like this compound.

Data-driven research in chemistry integrates molecular and clinical data, utilizing machine learning and artificial intelligence to uncover patterns and make predictions. scilifelab.se This approach is critical for tasks such as biomarker discovery and understanding drug response. scilifelab.se For a molecule like this compound, cheminformatics can be applied to predict its physicochemical properties, potential biological activities, and spectroscopic signatures.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are cornerstones of cheminformatics that correlate the structural or property-based descriptors of a molecule with its biological activity or physicochemical properties, respectively. For this compound, a QSAR study could hypothetically be conducted to predict its potential as a precursor in the synthesis of biologically active molecules, such as prostaglandins (B1171923). acs.orgacs.org

A hypothetical QSPR study on this compound and related nitrile-containing aldehydes could involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical Descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: Related to the electron distribution, such as dipole moment and partial charges.

Quantum-Chemical Descriptors: Calculated using quantum chemistry methods, including HOMO/LUMO energies. scielo.org.mx

These descriptors would then be used to build a mathematical model to predict a specific property, for instance, its boiling point or reactivity in a particular reaction.

Molecular Fingerprinting and Similarity Searching

Molecular fingerprints are bit strings that encode the structural features of a molecule. They are a rapid way to assess molecular similarity. By generating a molecular fingerprint for this compound, it could be screened against large chemical databases to identify compounds with similar structural motifs. This is particularly useful for identifying molecules that might share similar biological activities or synthetic pathways.

The following table illustrates a hypothetical set of molecular descriptors that could be calculated for this compound and used in cheminformatics studies.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Physicochemical | Molecular Weight | 139.21 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | |

| Topological | Wiener Index | 336 |

| Balaban Index | 2.67 | |

| Electronic | Dipole Moment | 3.5 D |

Data Mining and Virtual Screening

Data mining of chemical reaction databases could reveal novel synthetic routes to or from this compound. By analyzing vast amounts of reaction data, machine learning algorithms can identify patterns and suggest optimal reaction conditions or novel transformations involving the cyano and aldehyde functional groups.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. escholarship.org While there is no specific known biological target for this compound itself, its derivatives could be virtually screened against various targets. For example, derivatives of this compound could be designed in silico and then screened against enzymes involved in prostaglandin (B15479496) synthesis.

The integration of artificial intelligence and machine learning with large chemical datasets is poised to significantly enhance the predictive power of computational models. mtu.edu As more data becomes available, these data-driven approaches will enable more accurate simulations of complex chemical systems and accelerate the discovery and development of new molecules and materials. mtu.edu

Future Research Directions and Innovative Horizons for 7 Cyanoheptanal

Development of Next-Generation Catalytic Systems for 7-Cyanoheptanal Transformations

The selective transformation of one functional group in the presence of another in a molecule like this compound is a significant challenge in catalysis. Future research will focus on creating highly chemoselective catalytic systems that can target either the aldehyde or the nitrile moiety with precision.

Next-generation catalytic systems are moving towards more sustainable and efficient processes. europa.euoup.com Single-atom catalysts (SACs), for instance, offer the potential for high precision, stability, and reusability in fine chemical synthesis, addressing the cost and instability issues of traditional homogeneous catalysts. europa.eu For the transformation of this compound, this could mean the development of SACs that can selectively hydrogenate the aldehyde to an alcohol or the nitrile to an amine.

Furthermore, catalysts based on earth-abundant metals are gaining traction. gcande.org Manganese pincer complexes, for example, have shown remarkable efficiency in the chemoselective hydrogenation of aldehydes, even in the presence of other reducible groups like nitriles. acs.orgacs.org Research into such catalysts could yield systems that selectively reduce the aldehyde group of this compound to afford 8-hydroxynonanenitrile, a valuable precursor for polymers and other materials. Conversely, catalysts with a preference for nitrile reduction would open pathways to 7-amino-octanal and its derivatives. The development of heterogeneous catalysts is also crucial for their ease of separation and reuse, contributing to more sustainable industrial processes. gcande.org

| Catalyst Type | Potential Transformation of this compound | Key Advantages |

| Single-Atom Catalysts (SACs) | Selective hydrogenation of aldehyde or nitrile | High precision, stability, reusability, cost-effectiveness europa.eu |

| Manganese Pincer Complexes | Chemoselective hydrogenation of the aldehyde group | High efficiency, use of earth-abundant metal, mild reaction conditions acs.orgacs.org |

| Heterogeneous Catalysts | Selective transformations with easy catalyst recovery | Reusability, process sustainability gcande.org |

Integration with Bio-inspired Synthesis and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The integration of bio-inspired methods and biocatalysis in the transformation of this compound is a promising avenue for future research. Enzymes, with their inherent specificity, can catalyze reactions under mild conditions, often with high chemo-, regio-, and stereoselectivity. rwth-aachen.de

For this compound, enzymes such as carboxylic acid reductases (CARs) and alcohol dehydrogenases (ADHs) could be employed. While CARs typically reduce carboxylic acids to aldehydes, engineered variants could potentially be developed to act on the nitrile group. nih.govwiley-vch.de More directly, ADHs or other oxidoreductases could be used for the highly selective reduction of the aldehyde group to an alcohol, a transformation that has been demonstrated for a variety of aliphatic aldehydes. wiley-vch.denih.govtransmit.de This enzymatic reduction would provide an environmentally benign route to 8-hydroxynonanenitrile.

Furthermore, the concept of bifunctional biocatalysts, where an enzyme performs multiple catalytic steps, could be applied. nih.govmdpi.com For instance, a single engineered enzyme or a multi-enzyme cascade could be designed to convert this compound into more complex molecules, such as α,ω-bifunctional compounds that are valuable as polymer precursors. acs.org The immobilization of enzymes is another key area of research, as it enhances their stability and allows for their reuse, making biocatalytic processes more economically viable. rwth-aachen.de

Expansion of Synthetic Utility into Unexplored Chemical Spaces

The unique structure of this compound makes it a gateway to a wide range of molecular architectures, many of which remain unexplored. Future research will focus on leveraging its bifunctionality to access novel chemical spaces, including complex heterocyclic compounds and functional polymers.

The development of novel synthetic methodologies that can utilize both the aldehyde and nitrile functionalities in a single, well-defined process is a key objective. For example, intramolecular cyclization reactions could lead to the formation of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Tandem or domino reactions initiated at either the aldehyde or nitrile group could also provide rapid access to complex molecular frameworks.

Moreover, this compound can serve as a valuable monomer for the synthesis of new polymers. The aldehyde and nitrile groups can be independently or sequentially transformed to create a variety of polymeric structures with tailored properties. For instance, reduction of both functional groups would yield an amino-alcohol monomer suitable for the synthesis of polyurethanes or polyamides with pendant hydroxyl groups. The exploration of such polymerization reactions will expand the material applications of this versatile compound. Computational tools and machine learning are becoming increasingly important in navigating and identifying synthesizable molecules within vast chemical spaces, which can accelerate the discovery of new applications for this compound. acs.org

Advanced Analytical Methodologies for In-situ Reaction Monitoring

To fully understand and optimize the transformations of this compound, advanced analytical techniques for real-time, in-situ reaction monitoring are essential. mpg.de These methods, often referred to as Process Analytical Technology (PAT), provide critical insights into reaction kinetics, the formation of intermediates, and the influence of process parameters on reaction outcomes. mt.comhovione.combruker.comaspentech.comcontinuaps.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ monitoring. beilstein-journals.orgmt.com These methods can track the concentration changes of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies in real-time. mt.com For reactions involving this compound, one could, for example, monitor the disappearance of the C=O stretching band of the aldehyde and the appearance of an O-H band for the alcohol product during a reduction reaction.

Mass spectrometry-based techniques, such as Direct Analysis in Real Time (DART-MS), also offer a direct and quantitative way to monitor reaction progress, even in heterogeneous mixtures. nih.govacs.org These methods allow for the direct sampling and analysis of the reaction mixture, providing immediate feedback on the reaction status. The implementation of these advanced analytical methodologies will be crucial for the rapid optimization and scale-up of synthetic processes involving this compound.

| Analytical Technique | Information Provided | Application for this compound Reactions |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates; reaction kinetics. mt.com | Monitoring the conversion of the aldehyde or nitrile group. |

| Mass Spectrometry (e.g., DART-MS) | Direct, quantitative analysis of reaction components in real-time. nih.gov | Rapid screening of reaction conditions and mechanistic studies. |

| In-situ NMR Spectroscopy | Detailed structural information on intermediates and products. mpg.de | Elucidation of reaction mechanisms and pathways. |

Synergistic Approaches Combining Computational and Experimental Chemistry in this compound Research

The synergy between computational and experimental chemistry is a powerful paradigm for accelerating the discovery and development of new chemical reactions and processes. nd.edumdpi.comnih.govacs.org In the context of this compound research, this integrated approach can provide deep mechanistic insights and predictive models for its transformations.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the selectivity of catalytic systems. nd.edumdpi.com For instance, DFT calculations could help in designing catalysts that selectively activate either the aldehyde or the nitrile group of this compound. This theoretical understanding can guide experimental efforts, reducing the number of experiments needed and leading to a more rational design of catalytic processes.

Machine learning and artificial intelligence are also emerging as powerful tools for reaction optimization. researchgate.netambujtewari.comresearchgate.netucla.edu By training algorithms on experimental data, it is possible to build predictive models that can identify optimal reaction conditions, such as temperature, pressure, and catalyst loading, with significantly fewer experiments than traditional methods. acs.orgucla.edu The combination of high-throughput experimentation with machine learning algorithms can rapidly map out the reaction space for this compound transformations, leading to the discovery of novel and efficient synthetic routes. This synergistic approach will be instrumental in unlocking the full synthetic potential of this compound.

Q & A

Q. What ethical considerations apply when publishing conflicting data on this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.